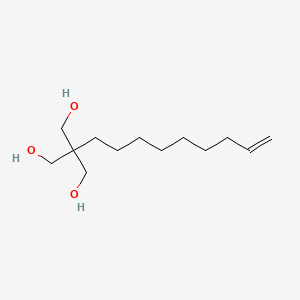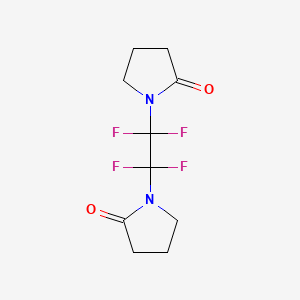
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is a synthetic organic compound characterized by the presence of tetrafluoroethane and pyrrolidinone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) typically involves the reaction of 1,1,2,2-tetrafluoroethane with pyrrolidin-2-one under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve steps such as:
Fluorination: Introduction of fluorine atoms to the ethane backbone.
Cyclization: Formation of the pyrrolidinone ring structure.
Coupling: Linking the tetrafluoroethane and pyrrolidinone units.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency. The process may also include purification steps to remove any by-products and ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.
科学研究应用
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related compound with similar fluorinated ethane structure but without the pyrrolidinone groups.
Pyrrolidin-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is unique due to the combination of tetrafluoroethane and pyrrolidinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
143697-60-3 |
|---|---|
分子式 |
C10H12F4N2O2 |
分子量 |
268.21 g/mol |
IUPAC 名称 |
1-[1,1,2,2-tetrafluoro-2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H12F4N2O2/c11-9(12,15-5-1-3-7(15)17)10(13,14)16-6-2-4-8(16)18/h1-6H2 |
InChI 键 |
LCWFNRHJRMSUQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C(C(N2CCCC2=O)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


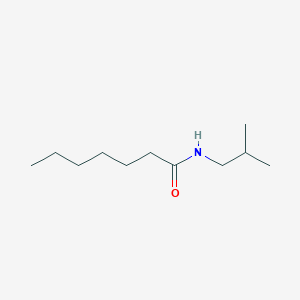
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

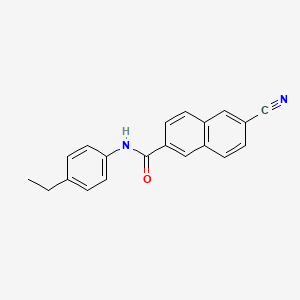
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
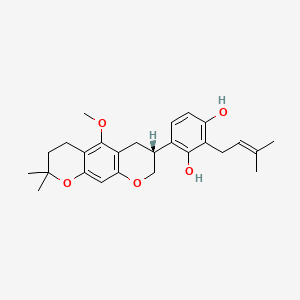
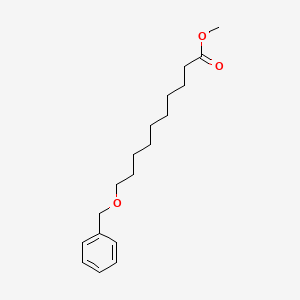
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
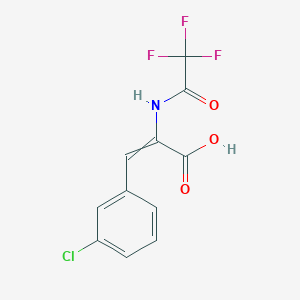
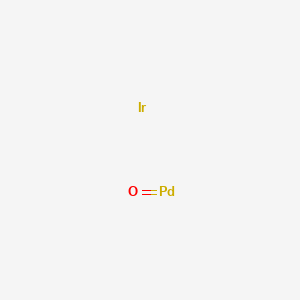
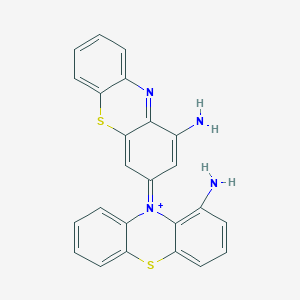
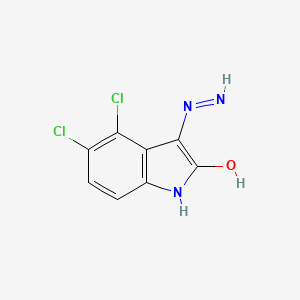
phosphanium iodide](/img/structure/B15161852.png)
